Pyrithioxin dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
Pyrithioxin dihydrochloride, also known as Pyrithioxine hydrochloride or Pyrithioxin (dihydrochloride), primarily targets the neurotransmitter signaling pathways in the brain . It regulates the signaling pathways of various neurotransmitters, including acetylcholine , γ-aminobutyric acid , and N-methyl-D-aspartate .
Mode of Action
This compound interacts with its targets by promoting the metabolism of glucose and amino acids in the brain . This interaction leads to an improvement in overall assimilation, an increase in carotid artery blood flow, and an enhancement of cerebral blood flow .
Biochemical Pathways
The compound affects the glucose-6-phosphate dehydrogenase (G6PDH) pathway . By regulating G6PDH, it increases the flux of glucose to the d-arabitol biosynthesis pathway . This regulation leads to an increase in d-arabitol production .
Pharmacokinetics
This compound is rapidly absorbed after administration . Maximum radioactivity concentration is reached 30–60 minutes after oral administration of 100 mg of the compound . The plasma elimination half-life of total radioactivity is 2.5 hours (range 2–8 hours) . The metabolites are eliminated in the form of their conjugates via the kidney . Total urine excretion amounts to 72.4–74.2% of the total dose within 24 hours of oral or intravenous administration .
Result of Action
The molecular and cellular effects of this compound’s action include its role as an antioxidant and anti-inflammatory agent . It also reduces plasma viscosity . Clinically, it is used to treat learning disabilities, developmental dysphasia, postnatal hypoxia, and other cognitive disorders in pediatric populations . In adults, it is indicated for improving cognition and memory, Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis .
Action Environment
Environmental factors that influence the action, efficacy, and stability of this compound are yet to be fully understood. It has been suggested that the compound may be useful in learning and memory deficits due to malnutrition and environmental deprivation
Biochemical Analysis
Biochemical Properties
Pyrithioxin dihydrochloride plays a significant role in biochemical reactions, particularly in the regulation of glucose-6-phosphate dehydrogenase (G6PDH) activity. This enzyme is crucial for the pentose phosphate pathway, which is essential for cellular redox balance and biosynthesis of nucleotides . This compound increases the activity of G6PDH, thereby enhancing the flux of glucose to the d-arabitol biosynthesis pathway . Additionally, it interacts with other enzymes such as alcohol dehydrogenase, where it inhibits its activity, leading to increased production of d-arabitol .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by regulating signaling pathways of neurotransmitters, including acetylcholine, γ-aminobutyric acid, and N-methyl-D-aspartate . This compound also acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving cognitive functions . In yeast cells, it has been shown to increase d-arabitol production by enhancing G6PDH activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates G6PDH, increasing the flux of glucose to the pentose phosphate pathway . This activation leads to enhanced production of d-arabitol and other metabolites. This compound also inhibits alcohol dehydrogenase, reducing the loss of glucose to the ethanol biosynthesis pathway . These interactions result in increased availability of glucose for other biosynthetic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions but may degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound maintains its efficacy in enhancing G6PDH activity and d-arabitol production over extended periods . Its stability and activity may decrease with prolonged exposure to adverse conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving postnatal hypoxia, this compound demonstrated preventive and therapeutic effects on learning deficits at specific dosages . Higher doses of the compound have been associated with toxic effects, including gastrointestinal disturbances and behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with G6PDH. By enhancing G6PDH activity, this compound increases the flux of glucose to the pentose phosphate pathway, leading to the production of d-arabitol and other metabolites . This regulation of metabolic flux is essential for maintaining cellular redox balance and supporting biosynthetic processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier, allowing it to exert its effects on brain function . The compound is also distributed to other tissues, where it interacts with enzymes and proteins to regulate metabolic processes . Its transport and distribution are influenced by factors such as membrane permeability and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as G6PDH and alcohol dehydrogenase . This localization is essential for its role in regulating metabolic pathways and enhancing the production of metabolites like d-arabitol. Post-translational modifications and targeting signals may also influence its localization to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrithioxin dihydrochloride is synthesized by combining two molecules of pyridoxine through a disulfide linkage. The reaction involves the oxidation of pyridoxine in the presence of a suitable oxidizing agent to form the disulfide bridge .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving pyridoxine in water, followed by the addition of an oxidizing agent to form the disulfide linkage. The resulting compound is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Pyrithioxin dihydrochloride undergoes various chemical reactions, including:
Oxidation: The formation of the disulfide bridge involves the oxidation of pyridoxine.
Reduction: The disulfide bridge can be reduced back to pyridoxine using reducing agents.
Substitution: this compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Used for the formation of the disulfide bridge.
Reducing Agents: Used for breaking the disulfide bridge back to pyridoxine.
Major Products:
Pyridoxine: Formed by the reduction of this compound.
Scientific Research Applications
Pyrithioxin dihydrochloride has been extensively studied for its therapeutic potential in various fields:
Comparison with Similar Compounds
Pyridoxine (Vitamin B6): The parent compound of pyrithioxin dihydrochloride.
Emoxypine: Another antioxidant and neuroprotective agent.
Pirisudanol: Used for cognitive enhancement.
Sulbutiamine: A synthetic derivative of thiamine with cognitive-enhancing properties.
Uniqueness: this compound is unique due to its disulfide linkage, which allows it to cross the blood-brain barrier and exert its effects on brain function. Its dual action as an antioxidant and anti-inflammatory agent further distinguishes it from other similar compounds .
Properties
IUPAC Name |
5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2.2ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;/h3-4,19-22H,5-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZWYHGGJOWGRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046550 | |
Record name | Pyrithioxin dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10049-83-9 | |
Record name | Pyrithioxin dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyritinol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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